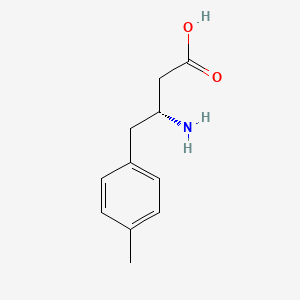

(3R)-3-amino-4-(4-methylphenyl)butanoic acid

Description

(3R)-3-Amino-4-(4-methylphenyl)butanoic acid (CAS: 67112-56-5) is a β-amino acid derivative featuring a stereospecific (R)-configuration at the third carbon and a para-methyl-substituted phenyl group at the fourth carbon. Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.24 g/mol. This compound is part of a broader class of aryl-substituted β-amino acids, which are pivotal intermediates in pharmaceutical synthesis, particularly for protease inhibitors and peptidomimetics .

Properties

IUPAC Name |

(3R)-3-amino-4-(4-methylphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-2-4-9(5-3-8)6-10(12)7-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNPVFDANAYUCR-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C[C@H](CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Reaction Conditions

Procedure

-

Dissolve the β-keto ester (1 mol) and catalyst in degassed methanol.

-

Charge the reactor with H₂ and stir at 50°C for 12–24 hours.

-

Filter the catalyst and concentrate the solution under vacuum.

-

Hydrolyze the ester using 2M NaOH at 80°C for 2 hours.

-

Acidify to pH 2 with HCl and extract with ethyl acetate.

Reaction Setup

-

Aldehyde : 4-Methylbenzaldehyde (1.2 eq).

-

Amino Acid : (R)-3-aminobutyric acid (1 eq).

-

Reducing Agent : NaBH₄ (2 eq).

-

Solvent : Ethanol/water (3:1).

Steps

-

React 4-methylbenzaldehyde and (R)-3-aminobutyric acid in ethanol at 60°C for 4 hours to form the Schiff base.

-

Cool to 0°C and slowly add NaBH₄.

-

Stir for 12 hours at room temperature.

-

Acidify with HCl (pH 1–2) and extract the product.

-

Recrystallize from ethanol/water.

Yield : 78%.

Impurities : <5% imine byproducts.

Industrial-Scale Production and Optimization

Solvent Selection

Industrial methods prioritize solvents immiscible with water (e.g., toluene, methyl tert-butyl ether) to facilitate phase separation and reduce impurities. For example, using toluene in the BOC-protection step limits condensation byproducts to <2% compared to 5–6% with dichloromethane.

Purification Techniques

-

Recrystallization : Ethanol/water mixtures yield crystals with 99% purity.

-

Chromatography : Reserved for small-scale batches due to cost.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Performance Liquid Chromatography (HPLC)

-

Column : C18, 250 × 4.6 mm.

-

Mobile Phase : 0.1% TFA in acetonitrile/water (30:70).

Comparative Analysis of Methods

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 90% | 98.5% | High | Moderate |

| Schiff Base Reduction | 78% | 95% | Low | High |

| Enzymatic Resolution | 50% | 99% | Very High | Low |

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-4-(4-methylphenyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical and Structural Characteristics

Molecular Formula : CHNO

Molecular Weight : Approximately 193.24 g/mol

Structural Features :

- Amino Group : Facilitates interaction with biological targets.

- Butanoic Acid Backbone : Provides structural integrity and solubility.

- Para-Methylphenyl Substituent : Influences pharmacological activity.

The compound is frequently utilized in its hydrochloride salt form, which enhances solubility and stability, making it suitable for a variety of applications in medicinal chemistry and organic synthesis.

Organic Synthesis

(3R)-3-amino-4-(4-methylphenyl)butanoic acid serves as a critical building block in the synthesis of complex organic molecules. Its chiral properties are particularly valuable in asymmetric synthesis, enabling the production of enantiomerically pure compounds.

Research indicates that this compound exhibits potential biological activities:

- Ligand Role : It acts as a ligand in receptor binding studies, particularly relevant in neurological research.

- Receptor Interaction : The compound may function as an agonist or antagonist at specific receptors, influencing neurotransmitter release and activity.

- Enzyme Inhibition : It has been investigated for its potential to inhibit dipeptidyl peptidase-IV (DPP-IV), which is implicated in glucose metabolism and diabetes management .

Medicinal Chemistry

The compound is being explored for its therapeutic effects in various medical conditions:

- Neurological Disorders : Its structural attributes suggest potential applications in treating disorders related to neurotransmitter dysfunction.

- Cancer Therapy : Studies have shown that derivatives of this compound can selectively target cancerous cells expressing the LAT1/4F2hc transporter, enhancing chemotherapy efficacy .

Study 1: Dipeptidyl Peptidase-IV Inhibition

A study highlighted the effectiveness of this compound derivatives as DPP-IV inhibitors. These compounds demonstrated significant potential in managing type 2 diabetes by modulating glucose levels through enzyme inhibition .

Study 2: Cancer Treatment

Research focused on the selectivity of this compound derivatives for LAT1/4F2hc transporters showed promising results in reducing tumor growth and inducing apoptosis in cancer cells. This selectivity allows for targeted therapy with reduced side effects compared to conventional treatments .

Mechanism of Action

The mechanism of action of (3R)-3-amino-4-(4-methylphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the 4-methylphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The following compounds share the β-amino acid backbone but differ in aryl substituents and functional groups:

Physicochemical Properties

- Melting Points :

- The 4-fluoro derivative (CAS 741217-33-4) exhibits a high melting point (239–240°C ), attributed to fluorine’s electronegativity and crystal packing efficiency .

- Data for the 4-methyl variant is unavailable, but methyl groups typically lower melting points compared to halogens due to reduced polarity.

- Lipophilicity (LogP): Chlorine and methyl substituents increase LogP (e.g., 2,4-dichlorophenyl derivative: LogP ~2.5), while cyano groups decrease it (~1.8) .

- Solubility :

- The hydrochloride salt forms (e.g., 269726-85-4) improve aqueous solubility, critical for drug formulation .

Biological Activity

(3R)-3-amino-4-(4-methylphenyl)butanoic acid, also known as a chiral amino acid derivative, has garnered significant attention in the fields of medicinal chemistry and neuropharmacology due to its complex structure and biological properties. This compound is characterized by its unique structural features, including an amino group, a butanoic acid backbone, and a para-methylphenyl substituent, which contribute to its biological activity and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₅NO₂

- Molecular Weight : 193.25 g/mol

- Density : 1.135 g/cm³

- Boiling Point : 344.6ºC

- LogP : Approximately 2.04

These properties indicate moderate lipophilicity, which may influence the compound's interaction with cellular membranes and biological systems.

The biological activity of this compound is primarily attributed to its role as a modulator of neurotransmitter systems , particularly affecting amino acid neurotransmitters like glutamate. This modulation can have implications for various neurological conditions, such as anxiety and depression. The compound's amino group facilitates hydrogen bonding with receptor sites, while the aromatic ring enhances π-π interactions with biological molecules, influencing its pharmacological effects.

Neuropharmacological Effects

Research indicates that this compound can influence neurotransmitter release and receptor activation, suggesting potential applications in treating neurological disorders. Its structural similarity to other amino acids allows it to interact with various enzymes and receptors within biological systems, potentially affecting metabolic pathways and cellular signaling processes.

Pharmacological Profile

The compound's pharmacological profile suggests several therapeutic applications:

- Neurological Disorders : Its ability to modulate glutamate receptors indicates potential use in managing conditions like anxiety and depression.

- Neuroprotective Effects : Studies have shown that compounds with similar structures can provide neuroprotective benefits, possibly through antioxidant mechanisms or by reducing excitotoxicity associated with excessive glutamate signaling .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Neurotransmitter Modulation :

- A study demonstrated that this compound acts on glutamate receptors, enhancing synaptic transmission in neuronal cultures, which could translate into therapeutic effects in mood disorders.

-

Antioxidant Activity :

- Research indicated that derivatives of this compound exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related neuronal damage.

- Potential Drug Development :

Summary Table of Biological Activities

Q & A

Q. Q1.1: What are the most common synthetic routes for (3R)-3-amino-4-(4-methylphenyl)butanoic acid, and how do reaction conditions influence yield?

A1.1: The compound is typically synthesized via enantioselective methods such as asymmetric hydrogenation or enzymatic resolution. Microwave-assisted synthesis and sonochemistry have been shown to improve yields (up to 85%) and reduce reaction times (from 24h to 4–6h) for structurally similar amino acid derivatives by enhancing reaction kinetics and reducing racemization . Key variables include temperature control (60–80°C), solvent choice (e.g., THF for solubility), and chiral catalysts (e.g., Rhodium-BINAP complexes). Impurities often arise from incomplete protection of the amino group, necessitating Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) strategies .

Advanced Synthesis Challenges

Q. Q2.1: How can researchers optimize enantiomeric excess (ee) during synthesis, and what analytical methods validate chiral purity?

A2.1: Enantiomeric excess is optimized using chiral auxiliaries (e.g., Evans oxazolidinones) or kinetic resolution via lipase-catalyzed esterification. Advanced purification techniques like preparative HPLC with chiral columns (e.g., Chiralpak AD-H) achieve ≥99% ee for Boc-protected analogs . Validation methods include:

- Circular Dichroism (CD) : Confirms absolute configuration.

- X-ray Crystallography : Resolves stereochemical ambiguity (e.g., R-configuration in ) .

- Chiral Derivatization : Coupling with Marfey’s reagent followed by LC-MS quantifies ee .

Basic Analytical Characterization

Q. Q3.1: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

A3.1:

- NMR : H and C NMR confirm regiochemistry (e.g., phenyl group integration at δ 7.2–7.4 ppm) and stereochemistry (coupling constants for vicinal protons).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for pharmacological studies).

- Mass Spectrometry : HRMS (High-Resolution MS) validates molecular weight (e.g., m/z 223.12 for [M+H]) .

Advanced Analytical Challenges

Q. Q4.1: How can researchers resolve discrepancies in melting point (mp) or optical rotation data reported across studies?

A4.1: Contradictions in mp (e.g., 99–102°C vs. 117–119°C for brominated analogs in ) may stem from polymorphic forms or residual solvents. Mitigation strategies:

- DSC (Differential Scanning Calorimetry) : Identifies polymorph transitions.

- Karl Fischer Titration : Quantifies moisture content.

- Polarimetry : Standardizes solvent and concentration (e.g., +13.5° to +17.5° in ) to compare optical rotation .

Biological Activity & Mechanism

Q. Q5.1: What in vitro assays are suitable for evaluating its bioactivity, and how do structural modifications (e.g., fluorination) impact potency?

A5.1:

- Enzyme Inhibition Assays : Fluorescence-based assays (e.g., LTA4 hydrolase inhibition in ) measure IC.

- Fluorinated Analogs : Substitution at the phenyl ring (e.g., 2,4,5-trifluoro in ) enhances metabolic stability and target affinity via hydrophobic interactions .

- Amino Acid Transport Studies : Radiolabeled C versions assess cellular uptake in neuronal models .

Safety & Handling

Q. Q6.1: What safety protocols are critical for handling this compound, given its hazardous byproducts?

A6.1:

- PPE : Gloves (nitrile), goggles, and lab coats are mandatory.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HF from fluorinated intermediates).

- Waste Disposal : Neutralize acidic residues (pH 7–8) before disposal.

- First Aid : Immediate eye irrigation (15 min) for accidental exposure, as per GHS hazard statements (H315/H319) .

Data Contradictions & Reproducibility

Q. Q7.1: How should researchers address conflicting bioactivity data between academic studies and industrial reports?

A7.1: Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). Best practices:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.